Dual Reactive Sites: 2-Amino Group and 3-Bromophenyl Moiety Enable Sequential Palladium-Catalyzed Derivatization Unavailable in Non-Halogenated Analogs
4-(3-Bromophenyl)pyridin-2-amine possesses two orthogonal reactive sites for sequential Pd-catalyzed functionalization: the 2-amino group for Buchwald-Hartwig N-arylation and the 3-bromophenyl moiety for Suzuki-Miyaura C–C coupling. This dual reactivity enables library synthesis from a single scaffold, whereas non-halogenated analogs such as 4-phenylpyridin-2-amine lack the aryl halide handle entirely and can only undergo N-functionalization [1]. Commercial classification of this compound under 'Aryl Halides for Pd-catalyzed Couplings' directly reflects this differential synthetic utility .
| Evidence Dimension | Number of reactive sites for Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | 2 orthogonal reactive sites (2-NH₂ for N-arylation; 3-Br-Ph for C–C coupling) |
| Comparator Or Baseline | 4-phenylpyridin-2-amine (CAS 60781-83-1): 1 reactive site (2-NH₂ only) |
| Quantified Difference | 2-fold increase in functionalization handles; enables divergent library synthesis from single precursor |
| Conditions | Structural analysis based on functional group presence |
Why This Matters
This dual functionality enables a 'build-couple-diversify' strategy from a single starting material, reducing procurement SKUs and enabling parallel library synthesis workflows.
- [1] SingaCycle-A1-Catalyzed Successive Suzuki-Miyaura and Buchwald Couplings for the Synthesis of Various New Pyridine Analogues. View Source
